Broad Nuclear Receptor Selectivity: FKK6 vs. Closest Analog FKK5 and Canonical Agonist Rifampicin
FKK6 demonstrated no activation of 10+ related nuclear receptors and xenobiotic sensors at concentrations up to 10 μM in cell-based luciferase reporter assays, including AhR, CAR, GR, VDR, TR, AR, FXR, PPARγ, and RXR [1]. By contrast, the closest indole analog FKK5 also lacked AhR and CAR activity but FKK6 was selected as the lead due to superior cell-based PXR-selective ligand activity [1]. The canonical PXR agonist rifampicin activates PXR but also induces broader transcriptional programs and is known to cause off-target toxicity [1]. In a dedicated broad off-target screen encompassing G protein-coupled receptors, steroid and nuclear receptors, ion channels, and xenobiotic membrane transporters, FKK6 exhibited high PXR selectivity with no significant off-target binding [2]. Furthermore, FKK6 did not activate mouse PXR, establishing species selectivity critical for interpreting in vivo experiments in humanized PXR mouse models [1].
| Evidence Dimension | Number of nuclear receptors activated at 10 μM (cell-based reporter assays) |
|---|---|
| Target Compound Data | FKK6: 0 of 10+ receptors activated (only hPXR activated) |
| Comparator Or Baseline | FKK5: ~0 of 10+ receptors activated (only hPXR); Rifampicin: activates PXR plus additional off-target pathways; FKK2 and FKK9: >100-fold AhR activation |
| Quantified Difference | FKK6 = PXR-only activation profile; FKK2/FKK9 showed >100-fold AhR activation; FKK6 showed zero detectable activation of AhR, CAR, GR, VDR, TR, AR, FXR, PPARγ, RXR |
| Conditions | LS180, HepaRG, and HEK293T cell-based luciferase reporter gene assays; DiscoverX scanMAX kinase panel (468 kinases); cell-free FXR TR-FRET; RXR radioligand binding |
Why This Matters
FKK6's unprecedented selectivity eliminates confounding transcriptional noise from off-target nuclear receptors, ensuring experimental results reflect genuine PXR pharmacology.
- [1] Dvořák Z, Kopp F, Costello CM, et al. Targeting the pregnane X receptor using microbial metabolite mimicry. EMBO Molecular Medicine. 2020;12(4):e11621. doi:10.15252/emmm.201911621. PMID: 32153125. View Source
- [2] Dvořák Z, Vyhlídalová B, Pečinková P, et al. In Vitro Safety Signals for Potential Clinical Development of the Anti-Inflammatory Pregnane X Receptor Agonist FKK6. bioRxiv. 2023. doi:10.1101/2023.10.21.563410. View Source
